Ethyl 4-[(2-chloro-5-piperidin-1-ylsulfonylbenzoyl)amino]benzoate
Overview
Description
Ethyl 4-[(2-chloro-5-piperidin-1-ylsulfonylbenzoyl)amino]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-chloro-5-piperidin-1-ylsulfonylbenzoyl)amino]benzoate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-5-piperidin-1-ylsulfonylbenzoic acid with ethyl 4-aminobenzoate under suitable conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the final product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reagents.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-chloro-5-piperidin-1-ylsulfonylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 4-[(2-chloro-5-piperidin-1-ylsulfonylbenzoyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-chloro-5-piperidin-1-ylsulfonylbenzoyl)amino]benzoate involves:
Molecular Targets: The compound may target specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Interactions: The compound’s structure allows it to form specific binding interactions with its molecular targets, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(2-chloro-5-morpholin-1-ylsulfonylbenzoyl)amino]benzoate
- Methyl 4-[(2-chloro-5-piperidin-1-ylsulfonylbenzoyl)amino]benzoate
Uniqueness
- Structural Features : The presence of the piperidin-1-ylsulfonyl group distinguishes it from similar compounds, potentially enhancing its biological activity.
- Reactivity : The specific arrangement of functional groups in this compound may confer unique reactivity patterns, making it valuable for specific applications.
Properties
IUPAC Name |
ethyl 4-[(2-chloro-5-piperidin-1-ylsulfonylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O5S/c1-2-29-21(26)15-6-8-16(9-7-15)23-20(25)18-14-17(10-11-19(18)22)30(27,28)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITPGKJHZDXYBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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